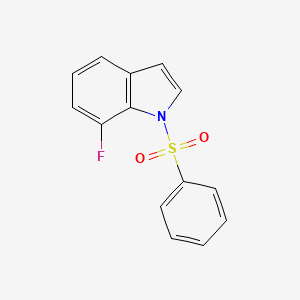

7-Fluoro-1-(phenylsulfonyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and chemical biology. mdpi.comijpsr.com Its structural versatility and ability to interact with a wide range of biological targets have made it a central component in numerous natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netnih.gov The indole ring system is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological processes.

In recent years, indole derivatives have been the focus of intensive research, leading to the development of drugs with diverse therapeutic applications. nih.govresearchgate.net These compounds have shown remarkable efficacy in various domains, including:

Oncology: As anticancer agents that can target tubulin polymerization and other pathways involved in cell proliferation. mdpi.com

Infectious Diseases: Demonstrating antimicrobial properties to combat drug-resistant pathogens. nih.govresearchgate.net

Inflammatory Conditions: Serving as a foundation for new anti-inflammatory therapies. mdpi.com

Metabolic and Neurodegenerative Disorders: Offering potential treatments for conditions like diabetes, hypertension, and Alzheimer's disease. mdpi.comresearchgate.net

The ability to modify the indole core at various positions allows chemists to fine-tune the molecule's pharmacological properties, making it an invaluable building block in the design of novel therapeutic agents. mdpi.comresearchgate.net

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Vincristine | Anticancer |

Overview of Sulfonylated Indole Derivatives in Organic Synthesis and Pharmaceutical Development

The introduction of a sulfonyl group (SO₂) to the indole nitrogen atom, creating N-sulfonylated indoles, is a common and powerful strategy in organic synthesis. This modification serves several key purposes. Firstly, the phenylsulfonyl group acts as a robust protecting group for the indole nitrogen, enhancing the stability of the molecule and allowing for selective reactions at other positions of the indole ring. nih.gov

Secondly, sulfonylated indoles are valuable synthetic intermediates. longdom.org The sulfonamide linkage can influence the electronic properties of the indole ring system, facilitating a variety of chemical transformations and the construction of more complex molecular architectures. acs.org

From a pharmaceutical perspective, the sulfonamide moiety itself is a well-established pharmacophore found in a wide array of drugs, including antibiotics and diuretics. When incorporated into an indole derivative, it can significantly enhance biological activity. nih.gov Sulfonylated indoles have been investigated as inhibitors of various enzymes, such as carbonic anhydrases, demonstrating their potential in pharmaceutical development. nih.gov The synthesis of these compounds often involves the reaction of an indole with a sulfonyl chloride, a versatile method for creating diverse libraries of potential drug candidates. nih.govlongdom.org

Strategic Importance of Fluorine Substitution in Bioactive Molecules and Chemical Probes

The strategic incorporation of fluorine into organic molecules has become a transformative tool in medicinal chemistry. nih.govresearchgate.net Despite its minimal size—being comparable to a hydrogen atom—fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique and desirable properties to bioactive compounds. nih.govnih.gov Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance. nih.gov

Key advantages of fluorination include:

Enhanced Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by enzymes in the body, which can prolong the drug's duration of action. nih.govresearchgate.net

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, potentially improving its bioavailability. acs.orgchimia.ch

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing effect can alter the acidity or basicity (pKa) of nearby functional groups, which can optimize the molecule's interaction with its biological target. researchgate.netacs.org

Improved Binding Affinity: The unique electronic nature of fluorine can lead to more potent binding to target proteins through specific non-covalent interactions. nih.govchimia.ch

These tailored characteristics make fluorine substitution a critical strategy for optimizing lead compounds during the drug discovery process. nih.govresearchgate.net

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increases | High strength of the C-F bond resists enzymatic cleavage. researchgate.net |

| Lipophilicity | Increases | Fluorine is lipophilic, aiding in membrane permeability. acs.org |

| Binding Affinity | Can Increase | Alters electronic properties, potentially enhancing target interaction. chimia.ch |

| Acidity/Basicity (pKa) | Modulates | Strong inductive effect influences adjacent functional groups. acs.org |

Contextualizing 7-Fluoro-1-(phenylsulfonyl)-1H-indole as a Key Research Target

This compound represents a convergence of the three strategically important chemical motifs discussed above. The molecule is built upon the versatile and biologically relevant indole scaffold. This core is N-protected and functionalized with a phenylsulfonyl group, which not only stabilizes the indole but also introduces a pharmacologically significant sulfonamide-like feature. nih.gov

The placement of a fluorine atom at the 7-position of the indole ring is a deliberate design choice. This substitution is intended to leverage the benefits of fluorination, such as enhanced metabolic stability and modulated electronic properties, to create a molecule with potentially superior pharmacological characteristics. researchgate.netchimia.ch The combination of these three components makes this compound a valuable building block and a compelling target for research in synthetic chemistry and drug discovery. It serves as a platform for creating more complex derivatives or as a candidate for screening in various biological assays, capitalizing on the proven advantages of each of its constituent parts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10FNO2S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-7-fluoroindole |

InChI |

InChI=1S/C14H10FNO2S/c15-13-8-4-5-11-9-10-16(14(11)13)19(17,18)12-6-2-1-3-7-12/h1-10H |

InChI Key |

LIPKGMOYSDYQKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 1 Phenylsulfonyl 1h Indole and Analogous Structures

Strategies for N-Sulfonylation of Indoles

The N-sulfonylation of indoles is a fundamental step in the synthesis of compounds like 7-fluoro-1-(phenylsulfonyl)-1H-indole. The resulting N-sulfonylindole moiety is not only a key structural feature of many biologically active molecules but also serves as a versatile protecting group in organic synthesis.

Direct N-Sulfonylation Protocols Utilizing Sulfonyl Chlorides

The most direct method for the N-sulfonylation of indoles involves their reaction with a sulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of a base. This reaction proceeds via the deprotonation of the indole (B1671886) nitrogen, generating an indolide anion that subsequently acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The choice of base and solvent is critical for the success of this transformation, influencing reaction rates and yields. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and organic amines like pyridine. The reaction is often carried out in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde can be synthesized from indole by treatment with benzenesulfonyl chloride under basic conditions, followed by formylation. nih.gov

| Indole Derivative | Sulfonyl Chloride | Base/Solvent | Product | Yield (%) | Reference |

| Indole | Benzenesulfonyl chloride | NaH / DMF | 1-(Phenylsulfonyl)-1H-indole | - | nih.gov |

| 7-Azaindole | p-Toluenesulfonyl chloride | NaH / DMF | 1-Tosyl-7-azaindole | - | chemrxiv.org |

| Substituted Indoles | Various Aryl Sulfonyl Chlorides | - | N-Aryl-sulfonylindoles | - | nih.gov |

Protection and Derivatization via Phenylsulfonyl Moiety

The phenylsulfonyl group is a widely utilized protecting group for the indole nitrogen. Its electron-withdrawing nature decreases the nucleophilicity of the indole ring, thereby preventing unwanted side reactions during subsequent synthetic steps. chemrxiv.org This protective strategy is particularly valuable in reactions such as metal-catalyzed cross-couplings and electrophilic substitutions on the indole core.

Furthermore, the N-phenylsulfonyl group can direct the regioselectivity of certain reactions. For example, in the Barton-Zard pyrrole (B145914) synthesis from 3-nitroindoles, the presence of an N-phenylsulfonyl group favors the formation of the pyrrolo[2,3-b]indole (B14758588) ring system over the pyrrolo[3,4-b]indole (B14762832) isomer. nih.gov

The removal of the phenylsulfonyl group, or deprotection, is typically achieved under reductive or basic conditions. Reagents such as magnesium in methanol, lithium with a catalytic amount of di-tert-butyl biphenyl, or potassium hydroxide in a mixture of THF and water can be employed for this purpose. ucla.eduacs.org The mild conditions of some deprotection methods, like electrochemical reduction, make the phenylsulfonyl group an attractive choice for complex molecule synthesis. researchgate.net

Introduction of Fluorine onto the Indole Core

The incorporation of fluorine into the indole scaffold is a key strategy in the development of new therapeutic agents. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of a molecule. Several methodologies have been developed for the fluorination of the indole ring.

Direct C-H Fluorination Approaches for Indole Heteroaryl Rings

Direct C-H fluorination is an atom-economical and increasingly popular method for synthesizing fluorinated heterocycles. This approach avoids the need for pre-functionalized substrates, such as halo-indoles. Electrophilic fluorinating reagents, particularly those containing an N-F bond, are commonly used for this purpose.

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent reagent for the direct C-H fluorination of various aromatic and heteroaromatic compounds, including indole derivatives. nih.gov The reaction often proceeds under mild conditions and can exhibit regioselectivity depending on the substitution pattern of the indole ring and the reaction conditions. For example, a silver(I)-catalyzed C-H fluorination using Selectfluor has been reported for the benzylic fluorination of compounds containing unprotected amino acids. acs.org

| Substrate | Fluorinating Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Heteroaryl-oxindoles | Selectfluor | Transition-metal-free, mild conditions | 3-Heteroaryl-fluorooxindoles | 62-88 | nih.gov |

| Phenylalanine | Selectfluor | Ag(I) catalyst | Benzylic fluorinated product | - | acs.org |

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a widely employed strategy for the introduction of fluorine into electron-rich aromatic systems like indoles. cas.cn A variety of N-F reagents have been developed, offering a range of reactivities and selectivities. nih.gov

Besides Selectfluor, N-fluorobenzenesulfonimide (NFSI) is another effective and commonly used electrophilic fluorinating agent. cas.cn These reagents can fluorinate the indole ring at various positions, with the regioselectivity often influenced by the electronic and steric properties of the substituents on the indole core. For instance, the electrophilic fluorination of 3-substituted oxindoles with NFSI in the presence of a palladium catalyst can yield the corresponding 3-fluoro-3-substituted oxindoles with high enantioselectivity. nih.gov

| Substrate | Reagent | Catalyst/Solvent | Outcome | Yield/ee | Reference |

| 3-Substituted oxindoles | NFSI | Pd catalyst / 2-Propanol | Enantioselective fluorination | Good yield, 75–96% ee | nih.gov |

| β-Ketoesters | Selectfluor | Ti(TADDOLato) / MeCN | Asymmetric fluorination | >80% yield, up to 90% ee | nih.gov |

| α-Cyano esters | NFSI | Cationic Pd complex | Enantioselective fluorination | High yield, 85–99% ee | nih.gov |

Nucleophilic Fluorination and Deoxyfluorination Techniques

Nucleophilic fluorination provides an alternative route to fluorinated indoles, typically involving the displacement of a leaving group, such as a halide, by a fluoride (B91410) ion source. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents. researchgate.net The synthesis of 2-(chlorodifluoromethyl)indoles has been developed as precursors for nucleophilic halogen exchange with [18F]fluoride to produce 2-[18F]trifluoromethylated indoles. nih.gov

Deoxyfluorination is a related technique where a hydroxyl group is replaced by a fluorine atom. This method is particularly useful for the synthesis of fluorinated compounds from readily available hydroxy-indole precursors. brynmawr.edu Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor are commonly employed for this transformation. ucla.edu More recently, sulfonyl fluorides like PyFluor have emerged as low-cost and selective deoxyfluorination reagents. ucla.eduucla.edu These reactions often proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center. nih.gov

| Substrate Type | Reagent | Key Features | Reference |

| Halo-indoles | Metal fluorides (KF, CsF) | Nucleophilic aromatic substitution | researchgate.net |

| 2-(Chlorodifluoromethyl)indoles | [18F]Fluoride | Radiofluorination via halogen exchange | nih.gov |

| Hydroxy-indoles | DAST, Deoxo-Fluor, PyFluor | Replacement of -OH with -F | ucla.edubrynmawr.eduucla.edunih.gov |

Halofluorination and Related Reactions for Selective Fluorine Incorporation

The direct and selective introduction of fluorine onto an aromatic ring is a cornerstone of organofluorine chemistry. While direct C-H fluorination is an active area of research, halofluorination and related electrophilic fluorination reactions provide a reliable alternative for the synthesis of fluoroarenes. These reactions typically involve an electrophilic fluorine source that reacts with an electron-rich aromatic system.

In the context of indole synthesis, electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed. These reagents can react with indole derivatives to introduce a fluorine atom at various positions, with the regioselectivity being influenced by the directing effects of existing substituents and the reaction conditions. For N-protected indoles, the electronic nature of the protecting group can significantly impact the outcome of electrophilic fluorination. The phenylsulfonyl group, being electron-withdrawing, deactivates the indole ring towards electrophilic attack, making direct fluorination more challenging compared to the parent indole. However, this deactivation can also enhance regioselectivity in certain cases.

While specific examples of halofluorination on 1-(phenylsulfonyl)-1H-indole leading to the 7-fluoro derivative are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution suggest that direct fluorination of the N-phenylsulfonylindole would likely occur at positions other than C7 due to the directing effects of the pyrrole ring. Therefore, the construction of the 7-fluoroindole (B1333265) core prior to N-sulfonylation is a more common and reliable strategy.

Assembly of the this compound Scaffold

The assembly of the target molecule can be approached through two primary strategies: building the fluorinated indole core followed by N-sulfonylation, or constructing the N-sulfonylated indole and then introducing the fluorine atom in a later step.

Multi-Step Synthetic Pathways for Specific Fluoro-Sulfonyl Indole Architectures

A robust and industrially viable method for the synthesis of 7-fluoroindole, the key precursor for the target molecule, has been patented. This multi-step pathway provides a reliable source of the starting material for subsequent functionalization.

Industrial Synthesis of 7-Fluoroindole:

A patented industrial process for preparing 7-fluoroindole involves a multi-step sequence starting from 2-fluorobenzamide. mdpi.com The key steps include a cyclization reaction followed by a hydrogenation reduction. mdpi.com

| Step | Reactants | Reagents/Conditions | Product |

| 1. Cyclization | 2-Fluorobenzamide, tert-butyl acrylate, methylthio ethyl acetate | Inert gas, 50-70 °C | Cyclized intermediate |

| 2. Reduction | Cyclized intermediate | Hydrazine hydrate, Raney nickel | 7-Fluoroindole (crude) |

| 3. Purification | 7-Fluoroindole (crude) | Vacuum distillation, macroporous resin separation | 7-Fluoroindole (pure) |

Once 7-fluoroindole is obtained, the introduction of the phenylsulfonyl group at the nitrogen atom is a standard procedure. This N-sulfonylation is typically achieved by reacting the indole with benzenesulfonyl chloride in the presence of a base. A similar procedure has been documented for the synthesis of the isomeric 5-fluoro-1-(phenylsulfonyl)indole.

N-Sulfonylation of Fluoroindoles:

The N-sulfonylation of a fluoroindole can be carried out using benzenesulfonyl chloride and a suitable base. The following table outlines a representative procedure based on the synthesis of a constitutional isomer.

| Starting Material | Reagents | Base | Solvent | Yield | Reference |

| 5-Fluoroindole | Benzenesulfonyl chloride | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) | 90% | (Adapted from a similar synthesis) |

By applying this established methodology to 7-fluoroindole, the target compound, this compound, can be synthesized efficiently.

Late-Stage Functionalization Strategies Applied to Indole Systems

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, allowing for the modification of complex molecules at a late stage of the synthesis. This approach can be used to introduce fluorine atoms into pre-existing indole scaffolds. While the direct C7-fluorination of 1-(phenylsulfonyl)-1H-indole presents a significant challenge due to the inherent reactivity of the indole nucleus, advancements in C-H activation and fluorination chemistry are making such transformations increasingly feasible. rsc.orgnih.gov

Palladium-catalyzed C-H fluorination has emerged as a promising method for the late-stage introduction of fluorine into aromatic systems. nih.gov These reactions often employ a directing group to achieve regioselectivity. For 1-(phenylsulfonyl)-1H-indole, the sulfonyl group itself can potentially act as a directing group, although C-H activation at the C7 position of the indole ring is generally less favored compared to other positions.

Conceptual Late-Stage C7-Fluorination:

| Substrate | Catalyst | Fluorinating Agent | Potential Product |

| 1-(Phenylsulfonyl)-1H-indole | Palladium(II) catalyst | Electrophilic fluorine source (e.g., Selectfluor, NFSI) | This compound |

While conceptually viable, the practical application of this specific late-stage C7-fluorination remains an area for further research and development.

Catalytic Systems in Sulfonyl Indole Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of functionalized indoles. Both transition-metal catalysis and organocatalysis offer powerful tools for the construction and modification of the sulfonyl indole scaffold.

Transition Metal-Catalyzed (e.g., Copper, Palladium) Transformations

Transition metals, particularly palladium and copper, are widely used in cross-coupling reactions to form C-C and C-N bonds, which are essential for the synthesis of complex indole derivatives. For instance, palladium-catalyzed reactions are instrumental in modifications of the indole core. tsukuba.ac.jpnih.gov

In the context of this compound, transition-metal catalysis could be employed in several ways:

Synthesis of the 7-fluoroindole core: Palladium-catalyzed cross-coupling reactions can be used to construct the indole ring itself, starting from appropriately substituted anilines and alkynes.

Late-stage C-H functionalization: As mentioned previously, transition-metal catalysts can mediate the direct C-H fluorination of the 1-(phenylsulfonyl)indole (B187392) scaffold. nih.gov

Functionalization of halogenated precursors: If a 7-halo-1-(phenylsulfonyl)indole is available, transition-metal-catalyzed reactions can be used to introduce other functional groups at the C7 position.

The following table provides examples of transition-metal-catalyzed reactions relevant to the synthesis and functionalization of indole derivatives.

| Reaction Type | Catalyst | Reactants | Product Type |

| Intramolecular Amination | Palladium(II) chloride | o-Sulfonamido-α,α-difluorostyrenes | Oxindoles tsukuba.ac.jp |

| C-H Fluorination | Palladium(II) catalyst | Arenes | Aryl fluorides nih.gov |

Organocatalytic Methodologies for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an alternative to traditional metal-based catalysts. In the realm of indole chemistry, organocatalysts have been successfully employed in a variety of enantioselective transformations, including Friedel-Crafts reactions and cascade reactions. mdpi.comnih.gov

For derivatives of this compound that possess additional chiral centers, organocatalysis provides a means to control the stereochemistry of the product. For example, chiral phosphoric acids have been shown to catalyze the asymmetric cascade reaction of 7-vinylindoles, leading to the formation of C7-functionalized indoles with high enantioselectivity. nih.gov

Organocatalytic Asymmetric Reaction of a 7-Substituted Indole:

| Substrate | Catalyst | Reactant | Product | Enantiomeric Excess (ee) | Reference |

| 7-Vinylindole derivative | Chiral Phosphoric Acid | Isatin-derived 3-indolylmethanol | C7-functionalized cyclopenta[b]indole | 94% to >99% | nih.gov |

While this example does not directly involve this compound, it demonstrates the potential of organocatalysis to achieve highly enantioselective functionalization at the C7 position of the indole nucleus, a principle that could be extended to fluorinated and sulfonylated analogs.

Principles of Green Chemistry in Indole Derivative Synthesis

The application of green chemistry principles to the synthesis of indole derivatives has become a significant focus in both academic and industrial research. tandfonline.comresearchgate.net The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient than traditional methods. tandfonline.com Key principles of green chemistry that are particularly relevant to indole synthesis include the use of greener solvents, the development of catalyst-based reactions, and the implementation of energy-efficient techniques like microwave-assisted synthesis. tandfonline.comtandfonline.com

Greener Solvents and Reaction Conditions:

Traditional indole syntheses often employ hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.net For example, multicomponent reactions in ethanol have been developed for the sustainable synthesis of indole derivatives without the need for metal catalysts. rsc.org Solvent-free reactions are another important green approach that minimizes waste and simplifies product purification. researchgate.net

Catalysis:

The use of catalysts, particularly those that can be recycled and are non-toxic, is a cornerstone of green chemistry. In indole synthesis, this includes the use of nanocatalysts and green catalysts to promote reactions with high efficiency and selectivity. researchgate.net These catalysts can reduce the need for stoichiometric reagents, which often generate significant waste.

Energy Efficiency:

Microwave-assisted organic synthesis has emerged as a powerful tool for the green synthesis of indoles. tandfonline.comtandfonline.com Microwave irradiation can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. tandfonline.comacs.org This technique aligns with the green chemistry principle of designing for energy efficiency.

The following table summarizes the application of green chemistry principles in the synthesis of indole derivatives:

| Green Chemistry Principle | Application in Indole Synthesis | Example |

| Prevention | Designing syntheses to minimize waste. | One-pot, multi-component reactions that generate the final product in a single step. tandfonline.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Catalytic cyclization reactions that form the indole ring with minimal byproduct formation. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacement of toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. | Development of indole derivatives with improved biological activity and reduced side effects. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. | Use of water, ethanol, or solvent-free conditions. researchgate.netrsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis to reduce energy consumption and reaction times. tandfonline.comtandfonline.comacs.org |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. | Sourcing starting materials from biomass or other renewable sources. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. | Developing direct C-H functionalization methods to avoid the use of protecting groups. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. | Employing nanocatalysts and reusable green catalysts. researchgate.net |

| Design for Degradation | Designing chemical products to break down into innocuous products at the end of their function. | Incorporating biodegradable functional groups into the indole structure. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. | In-situ reaction monitoring to optimize conditions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. | Avoiding the use of highly reactive or explosive reagents. |

Advanced Spectroscopic and Computational Analysis of 7 Fluoro 1 Phenylsulfonyl 1h Indole

Vibrational Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For 7-Fluoro-1-(phenylsulfonyl)-1H-indole, the spectrum is characterized by vibrations originating from the indole (B1671886) ring, the phenylsulfonyl group, and the carbon-fluorine bond.

The phenylsulfonyl moiety produces strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are among the most prominent features in the spectrum. Typically, the asymmetric SO₂ stretch appears in the range of 1370-1330 cm⁻¹, while the symmetric stretch is observed at 1180-1160 cm⁻¹. These absorptions are characteristic of N-sulfonylated compounds.

The indole nucleus contributes several bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both the indole and the phenyl group) typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration within the indole ring also contributes to the complex pattern in the fingerprint region.

The C-F stretching vibration of the fluorine atom attached to the indole ring is expected to produce a strong absorption band in the fingerprint region, generally between 1250 cm⁻¹ and 1000 cm⁻¹. This band can sometimes overlap with other vibrations, making a definitive assignment complex without computational support. The out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings occur at lower frequencies, typically below 900 cm⁻¹.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenylsulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1330 |

| Phenylsulfonyl (SO₂) | Symmetric Stretch | 1180 - 1160 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Fluoroaromatic | C-F Stretch | 1250 - 1000 |

| Indole Ring | C-N Stretch | Fingerprint Region |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a valuable complement to FTIR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This often results in stronger signals for symmetric, non-polar bonds and weaker signals for the polar functional groups that dominate FTIR spectra.

In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations of both the indole and phenyl rings are expected to be prominent. The symmetric stretching vibration of the SO₂ group, which is strong in the FTIR spectrum, is also typically observable in the Raman spectrum. In contrast, the asymmetric SO₂ stretch is often weaker.

Vibrations involving the heavier atoms, such as the C-S and C-F bonds, also give rise to Raman signals. The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are often strong in Raman spectra and provide structural information about the substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum of this compound can be divided into distinct regions corresponding to the protons on the phenylsulfonyl group and the indole core.

The protons of the phenyl group on the sulfonyl moiety typically appear as a complex multiplet in the aromatic region, approximately between δ 7.4 and 8.0 ppm. The protons on the indole ring are influenced by the electron-withdrawing nature of the N-phenylsulfonyl group and the electronegativity and coupling effects of the fluorine atom at the C7 position. The proton at C2 of the indole ring often appears as a doublet, while the proton at C3 also shows up as a doublet, with a characteristic coupling constant (J ≈ 3-4 Hz). The remaining protons on the benzo-fused portion of the indole ring (at C4, C5, and C6) will appear as multiplets, with their chemical shifts and splitting patterns dictated by coupling to each other and to the fluorine atom at C7.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Indole H-2 | 6.6 - 6.8 | Doublet (d) |

| Indole H-3 | 7.3 - 7.5 | Doublet (d) |

| Indole H-4, H-5, H-6 | 7.0 - 7.6 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically distinct carbon atom produces a unique signal, and the chemical shifts are indicative of their electronic environment.

For this compound, the spectrum will show signals for all 14 carbon atoms. The carbons of the phenylsulfonyl group typically resonate in the range of δ 127-140 ppm. The carbons of the indole ring are more varied. The C7 carbon, directly bonded to the fluorine atom, will exhibit a large C-F coupling constant and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The other indole carbons will appear in the aromatic region (δ 105-140 ppm), with their exact positions determined by the combined electronic effects of the nitrogen atom, the phenylsulfonyl group, and the fluorine substituent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Note |

|---|---|---|

| Indole C-2 | ~108 | |

| Indole C-3 | ~125 | |

| Indole C-3a | ~130 | |

| Indole C-4, C-5, C-6 | 115 - 130 | |

| Indole C-7 | 145 - 155 | Large ¹J(C-F) coupling |

| Indole C-7a | ~130 | |

| Phenylsulfonyl C (ipso) | ~138 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an excellent NMR probe. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. nih.gov

In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. For a fluorine atom attached to an aromatic ring, the chemical shift can vary widely but is often found in a characteristic range. For fluoroindoles, the signal for a fluorine at the C7 position is expected to appear in the region of δ -120 to -140 ppm (relative to CFCl₃). The signal will be split into a multiplet due to coupling with adjacent protons on the indole ring (e.g., H-6), providing further structural confirmation.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, Electron Spray Ionization (ESI) is a commonly employed soft ionization technique. ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. The theoretical exact mass of this compound (C₁₄H₁₀FNO₂S) can be calculated and compared with the experimentally determined value. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pathways of indole derivatives under mass spectrometric conditions can be complex, often involving rearrangements in addition to simple bond cleavages. nih.gov For this compound, key fragmentation would likely involve the cleavage of the N-S bond, separating the 7-fluoroindole (B1333265) moiety from the phenylsulfonyl group. Further fragmentation of these primary ions would provide additional structural confirmation.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FNO₂S |

| Theoretical Exact Mass (M) | 275.0443 u |

| Expected Ion in HRMS (ESI+) | [M+H]⁺ |

Quantum Chemical Methodologies and Theoretical Spectroscopy

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, used to predict the ground-state geometry and electronic structure of molecules. For this compound, structural optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be performed to find the minimum energy conformation. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the electron-withdrawing phenylsulfonyl moiety. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions within the molecule. nih.gov

Table 2: Representative FMO Data from DFT Calculations on Related Aromatic Systems

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

Note: These are typical values for related heterocyclic and aromatic sulfonyl compounds and serve as an estimate. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgrsc.org The MEP map uses a color scale to represent different electrostatic potential values. nih.gov

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. For this compound, these areas are expected around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom. nih.gov

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack. Positive potential is generally found around hydrogen atoms. bhu.ac.in

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map provides a clear visual representation of the molecule's polarity and the sites most likely to be involved in intermolecular interactions. researchgate.net

Global Reactivity Descriptors from Quantum Chemical Calculations

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. A high chemical hardness value, for instance, corresponds to a large HOMO-LUMO gap and indicates high stability. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and steric effects within a molecule. mdpi.com

For this compound, NBO analysis would likely reveal:

Hyperconjugative interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds.

Intramolecular charge transfer from the electron-donating indole ring to the electron-withdrawing phenylsulfonyl group.

Analysis of the steric exchange energy can provide insight into the rotational barrier around the S-N bond and the preference for a non-planar conformation. researchgate.net

Correlation of Computed Spectroscopic Data with Experimental Observations

A critical aspect of computational chemistry involves the validation of theoretical models by comparing calculated spectroscopic data with experimentally measured values. This correlation is essential for confirming the accuracy of the computational methods and for the correct interpretation of experimental spectra. For the compound this compound, a comprehensive analysis would typically involve the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, usually employing Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These computed values would then be correlated with experimental spectra to assign the signals to specific nuclei within the molecule. The degree of correlation between the predicted and observed shifts provides insight into the electronic structure and conformation of the molecule in solution. However, specific published experimental NMR data and corresponding high-level computational correlations for this compound are not available.

Infrared (IR) and Raman Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. These calculated frequencies, often scaled to account for anharmonicity and other systematic errors, are compared with experimental IR and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. A strong correlation would confirm the predicted molecular structure and bonding characteristics. For this compound, such a comparative study has not been reported in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. By comparing the calculated excitation energies and oscillator strengths with the experimental spectrum, researchers can understand the nature of the electronic transitions (e.g., π→π* or n→π*). This information is valuable for characterizing the electronic properties of the molecule. To date, no such correlative studies for this compound have been published.

Due to the lack of published research, a data table correlating computed and experimental spectroscopic data for this compound cannot be generated at this time.

Molecular Dynamics Simulations and MM-GBSA Calculations for Conformational and Binding Studies

Molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with biological targets.

Conformational Studies: MD simulations can be employed to explore the conformational landscape of this compound. These simulations would reveal the preferred spatial arrangements of the phenylsulfonyl group relative to the indole ring, identifying low-energy conformers and the rotational barriers between them. This information is crucial for understanding the molecule's three-dimensional structure and how it might influence its properties and interactions.

Binding Studies: If this compound were to be investigated as a potential ligand for a biological receptor (e.g., an enzyme or protein), MD simulations could be used to model its binding mode within the receptor's active site. Following the MD simulations, MM-GBSA calculations could be performed to estimate the binding free energy. This method provides a theoretical prediction of the affinity of the ligand for its target, which is a critical parameter in drug discovery and design. The binding free energy is typically decomposed into various energy components (e.g., van der Waals, electrostatic, solvation energies) to understand the key interactions driving the binding event.

Despite the potential of these methods, the scientific literature does not currently contain reports of molecular dynamics simulations or MM-GBSA calculations being performed specifically for this compound. Therefore, no detailed research findings or data tables related to its conformational dynamics or binding affinities can be presented.

Reactivity and Reaction Mechanisms Involving 7 Fluoro 1 Phenylsulfonyl 1h Indole

Influence of the Phenylsulfonyl Group on Indole (B1671886) Reactivity

The attachment of a phenylsulfonyl group to the nitrogen atom of the indole ring dramatically alters its reactivity compared to an unsubstituted indole. This group acts as a potent electron-withdrawing and protecting group, which modifies the nucleophilicity of the indole system and enables specific synthetic strategies.

The phenylsulfonyl group is strongly electron-withdrawing, which reduces the electron density of the pyrrole (B145914) ring, thereby deactivating the indole nucleus towards traditional electrophilic substitution reactions. However, this deactivation is accompanied by a powerful directing effect that facilitates the regioselective functionalization of the molecule.

In contrast to N-H or N-alkyl indoles which are highly reactive at the C3 position, N-sulfonyl indoles still favor functionalization at C3, but the sulfonyl group also significantly increases the acidity of the proton at the C2 position. This acidification makes C2 a prime target for deprotonation by strong bases, enabling subsequent reactions with electrophiles at this position. The choice of N-protecting group can be critical in determining the outcome of certain reactions; for instance, in the Barton–Zard pyrrole synthesis, the use of a phenylsulfonyl protecting group can lead to different isomers compared to other protecting groups like N-benzyl. nih.gov This highlights the crucial role of the N-phenylsulfonyl group in controlling reaction pathways and ensuring high regioselectivity in the synthesis of complex indole derivatives.

| Position of Attack | Reaction Type | Typical Reagents | Role of Phenylsulfonyl Group |

|---|---|---|---|

| C2 | Metalation followed by Electrophilic Quench | n-BuLi, s-BuLi, LDA, Grignard Reagents | Increases acidity of C2-H, facilitating deprotonation and creating a nucleophilic center. |

| C3 | Electrophilic Substitution (e.g., Halogenation, Acylation) | NBS, NCS, Acyl chlorides (with Lewis acid) | Directs electrophiles to C3, though the ring is deactivated compared to N-alkyl indoles. |

| Benzene (B151609) Ring (C4-C7) | Directed ortho-Metalation | Strong bases (less common than C2-metalation) | Can potentially direct metalation to C7, but C2-metalation is generally more favorable. |

A key consequence of N-sulfonylation is the activation of the indole C2 position for reactions with organometallic reagents. The electron-withdrawing sulfonyl group makes the C2-proton sufficiently acidic to be removed by strong bases such as organolithium compounds or Grignard reagents. This deprotonation, or metalation, generates a potent C2-indolyl nucleophile.

This strategy is foundational for the C2-functionalization of the indole core. The resulting 2-lithio or 2-magnesio-indole species can react with a wide array of electrophiles, including aldehydes, ketones, alkyl halides, and carbon dioxide, to install various substituents at the C2 position with high precision. This directed metalation approach has become a dominant methodology for the regioselective synthesis of substituted indoles and related heterocycles like 7-azaindole. scispace.com For instance, strategies involving magnesiation have been employed for directed fluorination reactions on heteroaromatic systems, underscoring the utility of this approach in preparing specifically functionalized molecules. researchgate.net

Impact of Fluorine Substitution on Reactivity and Stability

The fluorine atom at the C7 position introduces another layer of control over the molecule's reactivity, primarily through its distinct electronic effects on the fused benzene ring. It also imparts high stability to the C-F bond itself.

Fluorine exerts a dual electronic influence on the aromatic ring. Its primary effect is a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution.

| Electronic Effect | Nature of Effect | Influence on Benzene Ring Reactivity | Directing Influence for Electrophilic Attack |

|---|---|---|---|

| Inductive (-I) | Strongly Electron-Withdrawing | Deactivating (reduces reaction rate) | General deactivation of all positions. |

| Resonance (+M) | Weakly Electron-Donating | Activating (counteracts some inductive deactivation) | Directs to ortho (C6) and para (C4) positions. |

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides exceptionally stable and generally unreactive towards nucleophilic substitution. cas.cnresearchgate.net Direct displacement of the fluoride (B91410) ion from the aromatic ring by a nucleophile (SNAr mechanism) is typically very difficult and requires harsh reaction conditions or the presence of additional strong electron-withdrawing groups positioned ortho or para to the fluorine.

Despite this high stability, C-F bond cleavage is not impossible and can be achieved under specific conditions. Potential pathways for defluorination include:

Reductive Defluorination: Using potent reducing agents or specific transition metal complexes can cleave the C-F bond.

Organometallic Intermediates: The formation of an organometallic species (e.g., lithiation) adjacent to the fluorine can sometimes lead to elimination, forming a benzyne-type intermediate.

Intramolecular Nucleophilic Attack: While intermolecular attack is difficult, if a nucleophile is tethered to the molecule in a sterically favorable position, intramolecular cyclization involving displacement of the fluoride can occur. cas.cn Recent research has focused on developing strategies for the selective activation and functionalization of C-F bonds, including methods for hydrodefluorination and hydroxydefluorination of indoles under specific solvent-promoted conditions. rsc.org

The fluorine atom at C7 plays a significant role in guiding the regioselectivity of further functionalization on the benzene ring. As established by its electronic effects, electrophilic attack is strongly directed towards the C4 and C6 positions. The ultimate outcome of a reaction depends on the balance between this directing effect and the inherent reactivity patterns of the N-phenylsulfonyl indole nucleus. For example, the introduction of a substituent at the C7 position of an indole has been shown to reverse the regioselectivity of certain cyclization reactions, demonstrating the powerful influence of substituents at this position. nih.gov

While a single fluorine atom on an achiral ring does not inherently create a chiral center, its steric and electronic presence can influence the stereochemical outcome of reactions where a new stereocenter is formed in its vicinity. In asymmetric synthesis involving chiral catalysts, the fluorine atom could influence the approach of reagents or the binding of the substrate to the catalyst, potentially leading to enhanced stereoselectivity.

Specific Chemical Transformations and Cascade Reactions of 7-Fluoro-1-(phenylsulfonyl)-1H-indole

The reactivity of the indole scaffold is significantly modulated by the presence of the N-phenylsulfonyl protecting group and the C-7 fluorine substituent. The phenylsulfonyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the indole ring, particularly at the C-3 position, making it less susceptible to classical electrophilic substitution. However, this group also acidifies the C-2 proton, facilitating metalation, and can act as a leaving group in certain nucleophilic substitutions. researchgate.net The fluorine atom at C-7 primarily exerts an inductive electron-withdrawing effect. These features dictate the specific chemical transformations the molecule can undergo.

Cross-Coupling Reactions of Sulfonyl Indoles

N-Sulfonylated indoles, including this compound, are versatile substrates for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex, functionalized indole derivatives. Prior to coupling, the indole must typically be functionalized with a halide or a metal-coordinating group at the desired position (e.g., C-2, C-3, or on the benzene ring).

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide. A halogenated derivative of this compound (e.g., at the C-2 or C-3 position) can react with a boronic acid or ester to form a new C-C bond.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful method for introducing alkynyl moieties onto the indole core.

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, providing a route to vinylated indoles.

Stille Coupling: This reaction couples an organotin compound with an organic halide, offering another robust method for C-C bond formation.

The N-phenylsulfonyl group is generally stable under these conditions and serves to protect the indole nitrogen during the catalytic cycle.

| Reaction Type | Coupling Partners | Catalyst/Conditions (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Indole + Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Arylated/Alkylated Indole |

| Sonogashira | Halogenated Indole + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynylated Indole |

| Heck-Mizoroki | Halogenated Indole + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | Vinylated Indole |

| Stille | Halogenated Indole + Organostannane | Pd Catalyst | Arylated/Alkylated Indole |

Electrophilic and Nucleophilic Additions to Indole-Derived Intermediates

The electronic nature of this compound dictates its behavior in addition reactions. The strong electron-withdrawing capacity of the N-sulfonyl group deactivates the pyrrole ring, making traditional electrophilic aromatic substitution challenging.

Electrophilic Additions: Direct electrophilic attack on the C2-C3 double bond is generally disfavored due to the reduced electron density of the indole nucleus. Reactions that do proceed often require highly reactive electrophiles or Lewis acid catalysis.

Nucleophilic Additions: Nucleophilic attack is a more common and synthetically useful pathway, typically occurring after the generation of an intermediate.

Deprotonation/Addition: The N-phenylsulfonyl group enhances the acidity of the proton at the C-2 position. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a potent C-2 nucleophile. This lithiated intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install substituents at the 2-position. nih.gov

cine-Substitution: A notable reaction for N-sulfonylindoles is cine-substitution, where the N-sulfonyl moiety acts as a leaving group. researchgate.net In this pathway, a nucleophile can attack the C-2 position, leading to the formation of a new bond and subsequent elimination of the sulfinate group, ultimately yielding a 2-substituted indole. researchgate.net

Cycloaddition Reactions Involving Indole Systems

The indole nucleus, particularly when activated by an N-sulfonyl group, can participate in various pericyclic cycloaddition reactions. The C2-C3 double bond is the most common reactive site, serving as either a dienophile in [4+2] cycloadditions or a dipolarophile in [3+2] cycloadditions.

[4+2] Diels-Alder Reactions: The electron-deficient C2-C3 bond of this compound can act as an effective dienophile in reactions with electron-rich dienes to form six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for constructing complex polycyclic indole alkaloids. The sulfone group's activating effect is crucial for the success of these cycloadditions. researchgate.netdocumentsdelivered.com

[4+3] Cycloadditions: N-sulfonylated 3-alkenylindoles have been shown to react with in-situ generated oxyallyl cations in dearomative [4+3] cycloadditions, yielding complex cyclohepta[b]indoles. uchicago.edu

[3+2] 1,3-Dipolar Cycloadditions: The C2-C3 π-bond can also act as a dipolarophile, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones. youtube.comyoutube.com These reactions are a cornerstone of heterocyclic synthesis, providing direct access to five-membered rings fused to the indole core. For instance, reaction with an azide (B81097) yields a triazole, while reaction with a nitrile oxide produces an isoxazole. youtube.comyoutube.com

| Reaction Type | Indole Role | Reactant Partner | Product Core Structure |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | Conjugated Diene | Fused Cyclohexene |

| [4+3] Cycloaddition | π-System (as 3-alkenyl) | Oxyallyl Cation | Cyclohepta[b]indole |

| [3+2] 1,3-Dipolar | Dipolarophile | 1,3-Dipole (e.g., Azide, Nitrone) | Fused 5-Membered Heterocycle |

Oxidative and Reductive Manipulations of Sulfonyl Indole Structures

The this compound scaffold can undergo various oxidative and reductive transformations, targeting either the indole core or the sulfonyl group.

Oxidative Manipulations:

Oxidation to Oxindoles: The indole ring can be oxidized to form oxindole (B195798) derivatives. For example, N-sulfonyl indoles can be converted into 3-alkylidene-2-oxindoles using reagents like N-Chlorosuccinimide (NCS). thieme-connect.com

Oxidation to N-Sulfonylimines: While not directly involving the indole ring, related N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using oxidants like K₂S₂O₈. beilstein-journals.orgnih.gov This highlights the stability of the sulfonyl group under certain oxidative conditions.

Aromatization: In cases where the indole ring is partially reduced (i.e., an indoline), oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to restore aromaticity. nih.gov

Reductive Manipulations:

Reductive Desulfonylation (Deprotection): The removal of the phenylsulfonyl group is a critical transformation, unmasking the indole N-H proton. This is typically achieved under reductive conditions. organicreactions.orgresearchgate.net A variety of reagents can accomplish this, including active metals (e.g., sodium or aluminum amalgam, magnesium), tin hydrides, or transition metal complexes. wikipedia.org This step is essential in multi-step syntheses where the sulfonyl group is used for protection or to direct reactivity. organicreactions.orgresearchgate.net

Reduction of the Indole Core: While the aromatic indole core is generally resistant to reduction, under harsh conditions such as catalytic hydrogenation with specific catalysts (e.g., Raney Nickel, Platinum), the C2-C3 double bond or even the benzene ring can be reduced.

Role of Diazophosphonates as Carbene Precursors in Fluorinated Compound Synthesis

Diazophosphonates are valuable reagents in organic synthesis, serving as precursors for phosphonylcarbenes upon reaction with transition metal catalysts (e.g., rhodium, copper). These highly reactive carbene intermediates can be used to functionalize a wide variety of substrates, including indoles.

In the context of this compound, a metal-catalyzed reaction with a diazophosphonate would generate a metal-carbene complex. This complex could then undergo several possible transformations:

C-H Insertion: The carbene could insert into one of the C-H bonds of the indole ring, most likely at the C-3 position, which is electronically activated in N-H indoles but can still be a site of reaction in N-protected systems.

Cyclopropanation: The carbene could add across the C2-C3 double bond to form a cyclopropane-fused indoline (B122111) derivative.

N-H Insertion: If the phenylsulfonyl group is first removed to reveal the N-H indole, the carbene can readily insert into the N-H bond to form an N-alkylated product.

This methodology provides a powerful route for the C-C bond formation and the introduction of phosphonate (B1237965) moieties, which are important in medicinal chemistry. The use of a fluorinated substrate like this compound in such reactions allows for the synthesis of more complex, highly functionalized fluorinated heterocyclic compounds.

Role of Fluorine Substitution in 1 Phenylsulfonyl 1h Indole Systems

Modulation of Molecular Electronic Properties by Fluorine

Fluorine's potent electron-withdrawing nature via the inductive effect is a primary driver of its influence on molecular electronics. When substituted onto the indole (B1671886) ring system, it can significantly perturb the electron density distribution, which in turn affects the molecule's reactivity, stability, and intermolecular interactions. researchgate.netresearchgate.net

Impact on Electron Distribution and Dipole Moment

Table 1: Comparative Dipole Moments of Indole Derivatives

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| Indole | ~1.7 D |

| 5-Fluoroindole | ~2.5 D |

| 1-(Phenylsulfonyl)-1H-indole | Data not available |

| 7-Fluoro-1-(phenylsulfonyl)-1H-indole | Data not available |

Note: This table is illustrative. Specific calculated values for 1-(phenylsulfonyl)-1H-indole and its 7-fluoro derivative require dedicated computational studies.

Alteration of pKa and Basic Character of Nitrogen Heterocycles

Table 2: General Effect of Fluorine Substitution on the pKa of Nitrogen Heterocycles

| Heterocycle | pKa | Fluorinated Analog | Change in pKa |

|---|---|---|---|

| Pyrrolidine (B122466) | 11.27 | 3-Fluoropyrrolidine | Lower |

| Piperidine | 11.12 | 4-Fluoropiperidine | Lower |

| Pyridine | 5.25 | 2-Fluoropyridine | 0.44 |

Data presented is for general illustration of the trend.

Bioisosteric Considerations of Fluorine in Indole Derivatives for Molecular Design

Fluorine is often employed as a bioisostere for hydrogen in drug design. nih.gov Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation. researchgate.net However, its electronic properties are vastly different, enabling medicinal chemists to probe the electronic requirements of a ligand-receptor interaction. researchgate.netselvita.com In the design of 1-(phenylsulfonyl)-1H-indole derivatives, replacing a hydrogen atom with fluorine at the 7-position can enhance metabolic stability by blocking a potential site of oxidative metabolism. psychoactif.org This strategic substitution can improve the pharmacokinetic profile of a drug candidate without drastically altering its shape and ability to bind to its target. researchgate.net

Fluorine's Influence on Ligand-Target Interactions and Binding Affinity

The introduction of fluorine can significantly impact a ligand's binding affinity for its biological target through various mechanisms. nih.gov The altered electronic distribution can lead to more favorable electrostatic interactions, such as dipole-dipole or dipole-quadrupole interactions, with amino acid residues in the binding pocket. nih.govbrandeis.edu Fluorine can participate in non-covalent interactions, including weak hydrogen bonds with suitable donors and interactions with aromatic rings. rsc.orgresearchgate.net The substitution of hydrogen with fluorine can also displace water molecules from a binding site, which can have favorable entropic contributions to the binding free energy. nih.gov In some cases, the introduction of fluorine has led to a significant increase in binding potency. For example, the substitution of a hydrogen with a fluorine in a thrombin inhibitor resulted in a five-fold increase in potency, attributed to a close interaction between the fluorine and a backbone carbonyl group in the protein. nih.gov

Conformational and Stereochemical Implications of Fluorine Introduction

The stereoelectronic effects of fluorine can have a profound impact on the conformational preferences of a molecule. acs.org In cyclic systems like the pyrrolidine ring, which is structurally related to the pyrrole (B145914) part of indole, fluorine substitution can induce significant conformational changes. beilstein-journals.org The gauche effect, where a gauche arrangement is preferred between fluorine and another electronegative substituent or a lone pair, can influence the puckering of the ring. acs.orgbeilstein-journals.org In the case of this compound, the fluorine atom at the 7-position could influence the rotational barrier and preferred orientation of the phenylsulfonyl group relative to the indole plane. This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity. researchgate.netpsychoactif.org The unique properties of fluorine allow it to act as an inert conformational steering group due to its small size and the stability of the C-F bond. acs.org

Mechanistic Studies on Biological Interactions of 1 Phenylsulfonyl 1h Indole Derivatives

Molecular Docking and In Silico Screening for Biological Target Identification

Computational methods such as molecular docking and in silico screening are pivotal in the early stages of drug discovery for identifying and optimizing potential therapeutic agents. For the 1-(phenylsulfonyl)-1H-indole scaffold, these techniques have been instrumental in predicting binding modes, affinities, and potential biological targets.

Molecular docking studies involve placing a model of the compound into the three-dimensional structure of a target protein to predict its preferred binding orientation and strength of interaction. This approach has been used to investigate the interactions of 1-(phenylsulfonyl)-1H-indole derivatives with various enzymes and receptors. For instance, docking models have been employed to understand how these compounds fit into the active sites of enzymes like cyclooxygenase-2 (COX-2) and cholinesterases, demonstrating key interactions such as hydrogen bonding and hydrophobic contacts. wjpps.com These simulations help rationalize the observed biological activity and guide the synthesis of new derivatives with improved potency and selectivity. By screening large virtual libraries of compounds against known protein structures, researchers can prioritize which derivatives, including fluorinated variants like 7-Fluoro-1-(phenylsulfonyl)-1H-indole, are most likely to be active, thereby streamlining the drug development process.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 1-(phenylsulfonyl)-1H-indole derivatives, SAR investigations have focused on modifying various parts of the molecule to enhance biological activity and selectivity. nih.gov

Research into 2-phenyl-1H-indole derivatives has shown that substituents at positions 4 through 7 of the indole (B1671886) ring can significantly influence their potency as tubulin polymerization inhibitors. nih.gov The placement of a halogen, such as fluorine at the 7-position, was found to be particularly effective, leading to the most potent compound in one series. nih.gov This highlights the importance of electronic and steric properties of substituents on the indole core. The phenylsulfonyl group at the N1 position is also critical for activity, anchoring the molecule and influencing its orientation within the target binding site. nih.govnih.gov Modifications to the linker between the indole core and other aromatic rings, as well as the substitution patterns on those rings, have also been explored to define the optimal shape and molecular properties for potent biological activity. nih.gov

Modulation of Key Cellular and Biochemical Pathways

Anti-Aggregation Properties Against Pathological Protein Aggregates (e.g., Amyloid-beta, Tau)

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological hallmark of neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net Certain 1-(phenylsulfonyl)-1H-indole-based compounds have been identified as multifunctional ligands with the ability to inhibit the aggregation of both Aβ and tau proteins. uj.edu.pl

The mechanism of anti-aggregation is believed to involve direct binding to various amyloid species, including oligomers and fibrils. researchgate.net Docking studies suggest these compounds can stabilize the α-helical structure of amyloid, thereby preventing its conformational change into pathological β-sheet structures. nih.gov By interacting with these protein aggregates, the indole derivatives can prevent the formation of larger, insoluble plaques and tangles, and in some cases, may even promote the disaggregation of existing plaques. nih.govresearchgate.net For instance, specific derivatives have demonstrated potent inhibition of Aβ aggregation in vitro and tau aggregation in cellular models. uj.edu.pl

Table 3: Inhibitory Activity against Protein Aggregation

| Compound Derivative | Target Protein | Percent Inhibition (at 10 µM) | Reference |

|---|---|---|---|

| Compound 17 | Amyloid-β | 75% | uj.edu.pl |

| Compound 35 | Amyloid-β | 68% | uj.edu.pl |

Inflammatory Pathway Modulation (e.g., NF-κB Pathway, COX-2)

Beyond direct enzyme inhibition, 1-(phenylsulfonyl)-1H-indole derivatives can modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and COX-2 itself. frontiersin.orgnih.govnih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. frontiersin.org Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move into the nucleus and activate gene transcription. nih.gov Some bioactive compounds can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα. nih.govmdpi.com By blocking NF-κB activation, these indole derivatives can down-regulate the expression of a wide array of inflammatory mediators, including COX-2, leading to a broad anti-inflammatory effect. frontiersin.orgmdpi.com This dual action—directly inhibiting the COX-2 enzyme and suppressing its expression via the NF-κB pathway—makes these compounds particularly interesting candidates for anti-inflammatory therapies. nih.gov

Indole Scaffold as a Privileged Structure in Rational Drug Design

The indole nucleus is widely recognized as a "privileged structure" in the field of medicinal chemistry and rational drug design. nih.gov This designation is attributed to its ability to bind to a wide array of biological targets with high affinity, making it a foundational scaffold for the development of novel therapeutic agents. nih.govmdpi.com The versatility of the indole ring system allows it to serve as a template for designing structurally diverse molecules with extensive pharmacological activities. nih.gov

The significance of the indole scaffold is underscored by its presence in numerous natural products, alkaloids, and synthetic drugs, demonstrating its success as a key pharmacophore. nih.gov Its unique physicochemical properties enable it to participate in various types of interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-stacking. This multi-faceted binding capability is a primary reason for the affinity of indole-containing compounds for many enzyme binding pockets. aip.org

In the context of drug discovery, the indole scaffold offers several advantages:

Versatility : It can be readily modified at multiple positions, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. mdpi.com

Bioactivity : Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govmdpi.com

Favorable Properties : Many indole-containing drugs exhibit good bioavailability, low toxicity, and reduced adverse effects, contributing to their therapeutic success. aip.org

The development of drugs such as Indomethacin (an anti-inflammatory agent) and Sunitinib (an anticancer drug) highlights the therapeutic potential of the indole nucleus. mdpi.com Researchers continuously explore this scaffold to design new molecules that can interact with specific biological targets and modulate pathways associated with various diseases. aip.orgeurekaselect.com The strategic functionalization of the indole ring, as seen in this compound, represents a rational approach to creating new chemical entities with potentially enhanced or novel biological activities.

Derivatives of 1-(phenylsulfonyl)-1H-indole have been the subject of mechanistic studies to elucidate their interactions with various biological targets, revealing their potential in treating complex diseases. Research has particularly focused on their role as inhibitors of enzymes implicated in neurodegenerative disorders and inflammation.

One area of significant investigation is their activity as multifunctional ligands for Alzheimer's disease. Studies have shown that certain 1-(phenylsulfonyl)-1H-indole derivatives can simultaneously target multiple pathological processes involved in the disease. For instance, specific derivatives have been designed to act as both cholinesterase inhibitors and 5-HT6 receptor antagonists. uj.edu.plnih.gov Cholinesterase inhibition helps in managing the cognitive symptoms of Alzheimer's, while antagonism of the 5-HT6 receptor is another promising therapeutic strategy.

Furthermore, these compounds have demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) and tau proteins, which are hallmark pathological features of Alzheimer's disease. uj.edu.plnih.gov The table below summarizes the activity of selected multifunctional 1-(phenylsulfonyl)-1H-indole derivatives.

| Compound | Target | Activity | Aβ Aggregation Inhibition (%) @ 10 µM | Tau Aggregation Inhibition (%) |

|---|---|---|---|---|

| Compound 17 (tacrine derivative) | Acetylcholinesterase (AChE) | IC₅₀ = 8 nM | 75% | - |

| Compound 17 (tacrine derivative) | Butyrylcholinesterase (BChE) | IC₅₀ = 24 nM | 75% | - |

| Compound 35 (rivastigmine derivative) | Butyrylcholinesterase (BChE) | IC₅₀ = 455 nM | 68% | 79% (in cellulo) |